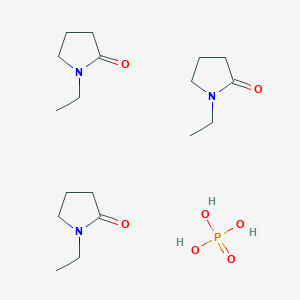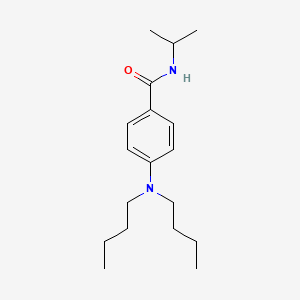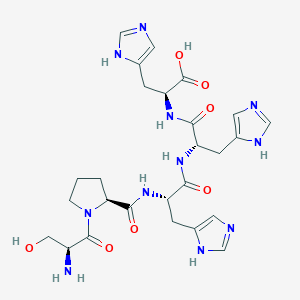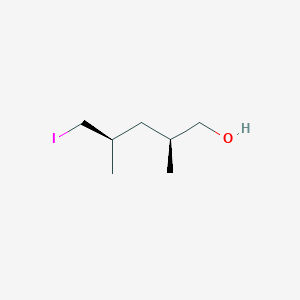
1-Ethylpyrrolidin-2-one;phosphoric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethylpyrrolidin-2-one, also known as N-ethyl-2-pyrrolidone, is a five-membered lactam with the molecular formula C6H11NO. It is a versatile compound widely used in various industrial and scientific applications due to its unique chemical properties. Phosphoric acid, with the molecular formula H3PO4, is a mineral acid commonly used in various industrial processes, including as a catalyst and reagent in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethylpyrrolidin-2-one can be synthesized through several methods. One common approach involves the amination and cyclization of functionalized acyclic substrates. Another method includes the oxidation of pyrrolidine derivatives . The reaction conditions typically involve the use of oxidizing agents such as copper(II) acetate and potassium iodide in acetonitrile under an oxygen atmosphere at elevated temperatures .
Industrial Production Methods: In industrial settings, 1-ethylpyrrolidin-2-one is produced through large-scale chemical processes that ensure high yield and purity. The process often involves the use of continuous flow reactors and optimized reaction conditions to achieve efficient production. Phosphoric acid is produced industrially by the wet process, which involves the reaction of phosphate rock with sulfuric acid, or by the thermal process, which involves the burning of elemental phosphorus in the presence of air and water.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethylpyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can be oxidized to form carboxylic acids and other derivatives . Reduction reactions can convert it into different amine derivatives. Substitution reactions involve the replacement of functional groups with other substituents, leading to the formation of various derivatives.
Common Reagents and Conditions: Common reagents used in the reactions of 1-ethylpyrrolidin-2-one include oxidizing agents like copper(II) acetate and potassium iodide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired products.
Major Products Formed: The major products formed from the reactions of 1-ethylpyrrolidin-2-one include carboxylic acids, amine derivatives, and various substituted pyrrolidinones . These products have significant applications in pharmaceuticals, agrochemicals, and other industries.
Aplicaciones Científicas De Investigación
1-Ethylpyrrolidin-2-one has a wide range of scientific research applications. In chemistry, it is used as a solvent and reagent in various organic synthesis reactions . In biology, it serves as a building block for the synthesis of bioactive molecules and pharmaceuticals . In medicine, it is used in the development of drugs with antimicrobial, anticancer, and anti-inflammatory properties . In industry, it is employed in the production of polymers, coatings, and other materials .
Mecanismo De Acción
The mechanism of action of 1-ethylpyrrolidin-2-one involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers . In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various physiological effects . The specific molecular targets and pathways involved depend on the particular application and context of use.
Comparación Con Compuestos Similares
1-Ethylpyrrolidin-2-one is similar to other pyrrolidinone derivatives, such as N-methyl-2-pyrrolidone and N-vinyl-2-pyrrolidone . it has unique properties that make it distinct. For example, its ethyl group provides different steric and electronic effects compared to the methyl or vinyl groups in other derivatives . This uniqueness allows it to be used in specific applications where other pyrrolidinone derivatives may not be suitable.
List of Similar Compounds:- N-Methyl-2-pyrrolidone
- N-Vinyl-2-pyrrolidone
- 2-Pyrrolidinone
- N-Ethylpyrrolidone
Propiedades
Número CAS |
918659-73-1 |
|---|---|
Fórmula molecular |
C18H36N3O7P |
Peso molecular |
437.5 g/mol |
Nombre IUPAC |
1-ethylpyrrolidin-2-one;phosphoric acid |
InChI |
InChI=1S/3C6H11NO.H3O4P/c3*1-2-7-5-3-4-6(7)8;1-5(2,3)4/h3*2-5H2,1H3;(H3,1,2,3,4) |
Clave InChI |
UUXCZLPEWXYZEX-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCCC1=O.CCN1CCCC1=O.CCN1CCCC1=O.OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Hydroxy-2-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14192629.png)




![6-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14192637.png)

![2-[4-(4-Chlorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B14192640.png)
![Methyl 4-[(2-bromo-5-fluorophenyl)methoxy]benzoate](/img/structure/B14192641.png)
![3-[4-(Diphenylmethyl)piperazine-1-sulfonyl]-N-hydroxypropanamide](/img/structure/B14192647.png)
![1-Phenyl-2-[7-(triethoxysilyl)heptane-1-sulfonyl]ethan-1-one](/img/structure/B14192653.png)

